N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
The compound N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide belongs to a class of heterocyclic derivatives featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is characterized by a fused triazole and pyridazine ring system, which is substituted at position 3 with a phenyl group and at position 6 with a thioacetamide linker connected to a 4-acetamidophenyl moiety.
Key structural features:
- Phenyl substituent at position 3: Enhances lipophilicity and modulates steric interactions.
- Thioacetamide linker: Provides flexibility and sulfur-based hydrogen bonding or covalent interactions.
- 4-Acetamidophenyl group: Introduces hydrogen-bonding sites (amide and acetamide) for target engagement.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-14(28)22-16-7-9-17(10-8-16)23-19(29)13-30-20-12-11-18-24-25-21(27(18)26-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAKKIUYRTLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores its biological activity based on recent studies, including cytotoxicity against cancer cell lines, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazole ring fused with a pyridazine structure, which is known for various biological activities. The presence of the acetamide and thioacetamide moieties enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.6 | |
| U-87 (Glioblastoma) | 10.28 | |
| HEPG2 (Liver Cancer) | 12.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving PARP-1 and EGFR pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that triazole derivatives can exhibit broad-spectrum antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 5 µg/mL | Antibacterial |
| S. aureus | 10 µg/mL | Antibacterial |
| C. albicans | 15 µg/mL | Antifungal |
The presence of specific substituents on the triazole ring has been linked to enhanced antimicrobial activity, indicating that structural modifications can significantly influence efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at various positions of the triazole and pyridazine rings can lead to increased biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups at the para position of the phenyl ring enhances anticancer activity.
- Ring Modifications : Altering the nitrogen positions in the triazole ring affects both cytotoxicity and selectivity towards cancer cells.
- Thio Group Influence : The thioacetamide group appears crucial for maintaining biological activity, likely due to its role in molecular interactions with biological targets.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating various triazole derivatives, this compound was found to be one of the most potent compounds against breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of similar compounds revealed that derivatives with hydroxyl or methoxy groups exhibited superior activity against resistant bacterial strains . This suggests that further exploration of substituent variations could yield more effective antimicrobial agents.
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)
- Structure : Features a methyl group at position 3 of the triazolo-pyridazine core and an N-methyl acetamide on the phenyl ring .
- Molecular Formula : C₁₆H₁₆N₆O (MW: 308.34; CAS: 108825-65-6) .
- Biological Activity: This compound inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs) . The absence of a thioacetamide linker in the query compound suggests divergent mechanisms.
N-(4-Ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Structure : Substituted with 4-methoxyphenyl at position 3 and 4-ethoxyphenyl via the acetamide group .
- Molecular Formula : C₂₂H₂₁N₅O₃S (MW: 435.5) .
- Key Differences :
- Methoxy and ethoxy groups : Electron-donating substituents increase solubility but may reduce metabolic stability due to demethylation pathways.
- Comparative Binding : The methoxy group’s resonance effects could enhance π-stacking in hydrophobic pockets, unlike the phenyl or chlorophenyl variants.
Q & A
Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis of this compound involves multistep reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting halogenated nitrobenzene derivatives with nucleophiles (e.g., thiols or amines) under alkaline conditions to introduce functional groups.
- Reduction : Using iron powder or catalytic hydrogenation to reduce nitro groups to amines .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to form acetamide linkages between aromatic amines and activated carboxylic acids .
Methodological Note: Optimize reaction conditions (e.g., pH, temperature) to avoid side products like over-reduction or dimerization.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., acetamide carbonyl signal at ~168–170 ppm) and HRMS (exact mass ± 2 ppm error) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to determine optimal solvents for biological assays.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation under storage conditions .
- LogP : Estimate octanol-water partition coefficient (~3.5–4.0) using computational tools (e.g., MarvinSketch) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and assay protocols (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Perform kinome-wide screening or proteomic analysis to identify non-specific interactions that may explain divergent results .
- Metabolite Analysis : Use LC-MS to detect active metabolites that might contribute to observed effects in vivo but not in vitro .
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability or reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar functional groups (e.g., acetamide) with ester or carbamate linkers to enhance oral bioavailability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life and improve tissue targeting .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs) and prioritize derivatives with stronger interactions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors to correlate structural features with activity .
- ADMET Prediction : Employ tools like SwissADME to forecast absorption, toxicity, and drug-likeness of derivatives before synthesis .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate organic waste for incineration .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential hepatotoxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
- Source Verification : Cross-check compound purity, batch-to-batch variability, and storage conditions (e.g., degradation in DMSO stock solutions) .
- Assay Validation : Replicate experiments using internal positive controls (e.g., staurosporine for kinase assays) to confirm assay reproducibility .
- Statistical Rigor : Apply ANOVA or non-parametric tests to assess significance of differences and rule out outlier data .
Methodological Recommendations
Q. What analytical techniques are essential for studying degradation products?
Q. How can researchers establish structure-activity relationships (SAR) for derivatives?
- Fragment-Based Screening : Test truncated analogs (e.g., triazolopyridazine core alone) to identify pharmacophoric elements .
- Alanine Scanning : Systematically replace substituents (e.g., phenyl group with pyridyl) and measure activity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
